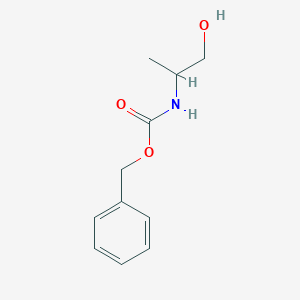

苄基(2-羟基-1-甲基乙基)氨基甲酸酯

描述

Benzyl (2-hydroxy-1-methylethyl)carbamate is an organic compound with the molecular formula C11H15NO3. It is related to Benzyl carbamate, which is an ester of carbamic acid and benzyl alcohol .

Synthesis Analysis

Benzyl carbamate, a compound related to Benzyl (2-hydroxy-1-methylethyl)carbamate, is produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines .Molecular Structure Analysis

The molecular structure of Benzyl (2-hydroxy-1-methylethyl)carbamate consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The related compound, Benzyl carbamate, has the formula C6H5CH2OC(O)NH2 .Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical and Chemical Properties Analysis

Benzyl (2-hydroxy-1-methylethyl)carbamate has a molecular weight of 209.245. The related compound, Benzyl carbamate, is a white solid that is soluble in organic solvents and moderately soluble in water .科学研究应用

1. 催化和合成

苄基(2-羟基-1-甲基乙基)氨基甲酸酯参与催化过程,特别是在 Au(I) 催化的 N-丙烯基氨基甲酸酯分子内氢胺化反应中。此过程可有效形成哌啶衍生物,也可用于氢烷氧基化和氢芳基化,从而合成各种氧杂环和乙烯基四氢咔唑 (Zhang 等人,2006)。

2. 材料合成

研究包括使用硫酸氢镁作为催化剂合成甲基/苄基(2-羟基萘-1-基)(芳基)甲基氨基甲酸酯衍生物。该方法以其高效和环保的方法而著称,突出了其在材料科学中的潜力 (Ghashang,2014)。

3. 新型单体的开发

在聚合物科学领域,苄基(2-羟基-1-甲基乙基)氨基甲酸酯衍生物用于制造具有紫外线吸收剂功能的新型单体。这些单体通过各种异氰酸酯的加成反应合成,在开发具有增强性能的高级聚合物方面具有潜在应用 (Pan 等人,1995)。

4. 抑制剂开发

一系列苄基[2-(芳基磺酰胺基)-1-取代乙基]氨基甲酸酯已被合成,可作为丁酰胆碱酯酶 (BChE) 的选择性抑制剂。该系列中的一些化合物表现出显着的抑制作用,表明它们在医学应用中的潜力 (Magar 等人,2021)。

5. 抗肿瘤活性

已研究与苄基(2-羟基-1-甲基乙基)氨基甲酸酯相关的化合物及其抗肿瘤特性。研究表明,某些衍生物对各种类型的白血病和癌具有疗效,而低毒性表明其潜在的临床应用 (Atassi 和 Tagnon,1975)。

6. 抗氧化剂合成

已合成含有苄基氨基甲酸酯衍生物的新型单体抗氧化剂,显示出保护聚丙烯等材料免受热氧化的有效性。这些抗氧化剂显示出增强各种产品稳定性的潜力 (Pan 等人,1998)。

作用机制

Target of Action

Benzyl (2-hydroxy-1-methylethyl)carbamate, also known as N-Z-Alaninol, is a type of carbamate . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The primary targets of this compound are likely to be amines in biochemical pathways.

Mode of Action

The compound interacts with its targets (amines) by forming a protective group . This protective group can be removed under certain conditions, such as the presence of strong acid or heat . This allows for controlled reactions in biochemical pathways where the amines are involved.

Biochemical Pathways

Given its role as a protecting group for amines, it can be inferred that it plays a role in the synthesis of peptides . By protecting amines, it allows for controlled reactions in these pathways.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its role as a protecting group for amines. By protecting amines, it allows for controlled reactions in biochemical pathways, potentially leading to the successful synthesis of peptides . The exact effects would depend on the specific biochemical pathway and the role of the amines within that pathway.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl (2-hydroxy-1-methylethyl)carbamate. Factors such as pH, temperature, and the presence of other compounds can affect its ability to form and remove protective groups. For example, the presence of strong acid or heat can lead to the removal of the protective group .

属性

IUPAC Name |

benzyl N-(1-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPHMHSLDRPUSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2959068.png)

![ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2959069.png)

![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B2959072.png)

![3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2959074.png)

![4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2959075.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B2959077.png)

![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2959079.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959083.png)

![(2-Aminophenyl)[bis(4-methylphenyl)]methanol](/img/structure/B2959085.png)